Chlorocruorin
Description
Historical Discovery and Early Characterization of Chlorocruorin
The story of this compound's discovery and initial scientific description involves key contributions from pioneering scientists who laid the groundwork for our current understanding of this unique respiratory pigment.
In 1867, the British zoologist Sir Ray Lankester was the first to describe and name this compound. royalsocietypublishing.org He observed this green pigment dissolved in the blood plasma of certain polychaete worms, specifically within the families Sabellidae, Serpulidae, and what was then known as Chlorhaemidae. royalsocietypublishing.orgbiologists.com Lankester noted the pigment's dichroic nature, appearing green in dilute solutions and reddish in concentrated ones. royalsocietypublishing.org He also astutely recognized its relationship to hemoglobin, demonstrating that he could derive a hemochromogen from it. royalsocietypublishing.org His work established this compound as a distinct respiratory pigment with properties similar to hemoglobin. biologists.com
Building upon Lankester's initial findings, H. Munro Fox made significant strides in the isolation and spectroscopic analysis of this compound. In 1926, Fox developed a method to extract the pigment from the marine worm Spirographis spallanzanii. His work involved detailed spectroscopic studies that further elucidated the nature of this compound. Fox and his contemporaries demonstrated that oxythis compound possesses two absorption bands, while the reduced form has a single, broader band, a characteristic that differentiates it from hemoglobin. royalsocietypublishing.orgcore.ac.ukarchive.org His research also highlighted the differences in the absorption band axes between species, suggesting its potential use in systematics. core.ac.ukarchive.org
Classification of this compound as a Respiratory Metalloprotein
This compound is classified as a respiratory metalloprotein, a group of proteins that contain a metal ion cofactor and are primarily involved in the transport of oxygen. wikipedia.orgwebsite-files.combrainly.in Specifically, it is an iron-containing protein, placing it in the same broad category as hemoglobin. wikipedia.orgbiologydiscussion.com The core of this compound is an iron-porphyrin complex, which is responsible for its ability to bind oxygen reversibly. edscl.inmethodist.edu.in Although it shares a common structural framework with hemoglobin, the specific structure of its heme group is what gives this compound its distinct properties and green color. wikipedia.orgedscl.in
Phylogenetic Distribution and Biological Occurrence of this compound
The occurrence of this compound is remarkably specific, limited to a few families of marine polychaete annelids. edscl.inannualreviews.org This restricted distribution has been a subject of interest for evolutionary biologists and physiologists.
This compound is exclusively found dissolved in the blood plasma of certain marine polychaete worms. royalsocietypublishing.orgbiologydiscussion.com Its presence is not uniform across all polychaetes, but rather confined to specific families, highlighting a unique evolutionary path for this respiratory pigment. edscl.inannualreviews.org
The primary families of polychaete annelids known to possess this compound are the Sabellidae (fan worms), Serpulidae (tube worms), and the historically recognized Chlorhaemidae. royalsocietypublishing.orgedscl.inannualreviews.org Interestingly, within these families, the distribution of respiratory pigments can be varied. For instance, some species within the genus Spirorbis (family Serpulidae) have this compound, others have hemoglobin, and some lack a respiratory pigment altogether. edscl.in Furthermore, worms of the genus Serpula are known to have both this compound and hemoglobin circulating together in their blood. annualreviews.orgbritannica.com
| Family | Common Name | Respiratory Pigment(s) |
| Sabellidae | Fan worms | This compound |
| Serpulidae | Tube worms | This compound, Hemoglobin (in some species) |
| Chlorhaemidae | (Now often included in other families) | This compound |
Specific Occurrence in Marine Polychaete Annelids
Genera: Spirographis, Eudistylia, Potamilla, and Serpula
This compound has been identified in several genera of polychaete worms, including Spirographis, Eudistylia, Potamilla, and Serpula. biologyease.com
Spirographis : The this compound of Spirographis spallanzanii has been a subject of study to understand its oxygen affinity. royalsocietypublishing.org This pigment is found dissolved in the plasma of these worms. royalsocietypublishing.org Research has shown that the oxygen affinity of this compound in Spirographis is lower than that of human hemoglobin. nih.gov
Eudistylia : The blood of Eudistylia vancouveri, a feather duster worm, contains this compound. wallawalla.edu The this compound from this species has a very high molecular weight. capes.gov.br Spectrometric analysis has confirmed the presence of this compound in Eudistylia gigantea. uchicago.edu
Potamilla : The genus Potamilla presents an interesting case where this compound is present in the blood, while hemoglobin is found in the muscles. royalsocietypublishing.orgbiologyease.com this compound from Potamilla leptochaeta has been purified and its spectral properties investigated. nih.govresearchgate.netresearchgate.net
Serpula : Worms of the genus Serpula are unique in that they possess both this compound and hemoglobin in their blood. britannica.comroyalsocietypublishing.orgwikipedia.org In Serpula vermicularis, younger individuals have a higher proportion of hemoglobin, which shifts to a higher proportion of this compound as they age. britannica.comvedantu.com The blood of this species contains the oxygen-binding pigment this compound. wikipedia.org
Comparative Presence of Respiratory Pigments in Annelids
The distribution of respiratory pigments within the phylum Annelida is diverse, with some species possessing this compound, others hemoglobin, a combination of both, or no pigment at all. britannica.comwikipedia.org
The most notable example of the co-occurrence of respiratory pigments is in the genus Serpula, where both this compound and hemoglobin are found in the blood. royalsocietypublishing.orgwikipedia.org This is a rare phenomenon in the animal kingdom. royalsocietypublishing.org In Serpula, younger worms have more hemoglobin, while older ones have more this compound. royalsocietypublishing.org Another instance is the genus Potamilla, which has this compound in its blood and hemoglobin in its muscles. royalsocietypublishing.orgbiologyease.com
Within the same genus, there can be variations in the presence of respiratory pigments. For example, in the serpulid genus Spirorbis, one species has this compound, another has hemoglobin, and a third species lacks any respiratory pigment in its blood. royalsocietypublishing.org Similarly, some free-moving polychaetes, some oligochaetes, and rhynchobdellid leeches have colorless blood, indicating the absence of respiratory pigments. britannica.comvedantu.com The smallest species of oligochaetes also lack respiratory pigments. wikipedia.org
Overview of this compound's Distinctive Role in Oxygen Transport Physiology
This compound is a high-molecular-weight, extracellular respiratory protein that functions in oxygen transport. capes.gov.brbiologists.com A key characteristic of this compound is its lower affinity for oxygen compared to most hemoglobins (B146990). royalsocietypublishing.orgnih.gov This suggests that it may be adapted to release oxygen to tissues under specific physiological conditions.
The pigment is dichromatic, appearing green in dilute solutions and light red in concentrated solutions. wikipedia.org this compound has a very strong affinity for carbon monoxide, which is significantly higher than that of human hemoglobin. wallawalla.edu This high affinity for carbon monoxide may have ecological implications, potentially explaining why certain worms avoid seaweeds that have high concentrations of this gas. wallawalla.edu
The complex quaternary structure of this compound, consisting of numerous subunits, contributes to its cooperative binding of oxygen. acs.org The unique molecular environment of the heme group in this compound, which differs from that of hemoglobin, is thought to be responsible for its distinct oxygen-binding properties. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
24869-67-8 |
|---|---|
Molecular Formula |
C33H32N4O5 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
3-[(8Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C33H32N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-15,34,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42)/b23-15-,24-11?,26-13?,28-12?,30-14? |
InChI Key |
POTJEWVOMCSKSL-JCECGTHESA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(/C(=C/O)/C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Synonyms |
chlorocruorin |
Origin of Product |
United States |
Macromolecular Architecture and Structural Determinants of Chlorocruorin
Quaternary Structure and Supramolecular Organization
The quaternary structure of chlorocruorin is characterized by a massive, multi-subunit assembly that is far larger and more complex than vertebrate hemoglobins (B146990). This supramolecular organization is essential for its function of efficiently binding and transporting oxygen in the circulatory system of these annelids. The entire complex is not contained within blood cells but floats freely in the plasma. iiab.mechemeurope.com
The construction of the immense this compound complex is a multi-step, hierarchical process. nih.govacs.org It begins with the folding of individual globin chains and proceeds through the formation of intermediate multi-subunit structures, culminating in the final hexagonal bilayer assembly. This hierarchical organization is crucial for the stability and cooperative oxygen-binding properties of the molecule.
The fundamental building blocks of this compound are myoglobin-like globin subunits, each with a molecular weight of approximately 16-17 kDa. iiab.mechemeurope.comwikipedia.org These individual polypeptide chains contain a heme group, which is the site of reversible oxygen binding. Structurally, these subunits are similar to vertebrate myoglobin (B1173299) and the individual subunits of hemoglobin, showcasing a conserved globin fold. libretexts.org However, a key distinction in this compound is the presence of an atypical heme group, where a formyl group replaces a vinyl group, which imparts its characteristic green color in dilute solutions. wikipedia.orgnih.gov
The myoglobin-like globin subunits first assemble into larger, intermediate structures. Evidence suggests the formation of disulfide-bonded dimers and tetramers. acs.org These tetramers, with a molecular mass of about 65 kDa, further associate to form dodecamers, which are essentially trimers of tetramers, weighing around 200-208 kDa. nih.govnih.gov These dodecameric units represent a significant level of organization within the hierarchical assembly of the final this compound molecule. nih.govwikipedia.org
The culmination of this hierarchical assembly is a giant macromolecular complex with a total molecular weight in the range of 3500 to 4000 kDa. nih.govacs.org Specifically, the this compound from Eudistylia vancouverii has a measured molecular mass of approximately 3480 ± 225 kDa, while other sources indicate a weight exceeding 3600 kDa. iiab.mechemeurope.comnih.govwikipedia.org This enormous size is a defining feature of this compound and related giant hemoglobins.
| Component | Approximate Molecular Weight (kDa) | Source Species/Reference |
|---|---|---|
| Myoglobin-like Subunit | 16-17 | General iiab.mechemeurope.comwikipedia.org |
| Tetrameric Intermediate | ~65 | Eudistylia vancouverii nih.gov |
| Dodecameric Intermediate | ~200-208 | Eudistylia vancouverii nih.gov |
| Complete Complex | ~3100 | Eudistylia vancouverii nih.gov |
| Complete Complex | ~3480 ± 225 | Eudistylia vancouverii nih.gov |
| Complete Complex | >3600 | General iiab.mechemeurope.comwikipedia.org |
Hierarchical Assembly of Subunits
Constituent Polypeptide Chains
The this compound complex is composed of two main types of polypeptide chains: the heme-containing globin chains and non-heme linker chains. acs.orgwikipedia.org The globin chains, as previously mentioned, are the oxygen-binding components. The linker chains, with molecular weights around 25-30 kDa, are crucial for the structural integrity of the entire assembly. nih.govacs.org They form a scaffold that helps to organize and hold the globin dodecamers in the correct orientation to form the hexagonal bilayer structure. researchgate.netrcsb.org The precise stoichiometry of these different chains can vary between species. For instance, the this compound of Sabella spallanzanii is composed of three different globin chains and three linker chains. wikipedia.org The interplay between these different polypeptide chains is fundamental to the architecture and function of this giant respiratory protein.
| Chain Type | Key Characteristics | Approximate Molecular Weight (kDa) |
|---|---|---|
| Globin Chains | Heme-containing, oxygen-binding, myoglobin-like fold | ~16-17 |
| Linker Chains | Non-heme, structural role, form a scaffold | ~25-30 |
Heme-Containing Globin Chains
The primary oxygen-binding components of this compound are the globin chains, each of which contains a heme prosthetic group. These globin chains are polypeptides with molecular weights typically ranging from 16 to 17 kDa, comparable to myoglobin. nih.govwikipedia.org The globin chains are responsible for the reversible binding of oxygen, a function directly mediated by the iron atom at the center of the heme group.
Heterogeneity of Globin and Linker Chains
A notable feature of this compound is the significant heterogeneity observed in both its globin and linker chains. This means that within a single organism, and even more so across a population, there can be multiple, slightly different versions (isoforms) of these protein subunits. nih.gov This heterogeneity has been demonstrated in Sabella spallanzanii, where two-dimensional electrophoresis and amino-terminal sequencing have revealed a high rate of variation in the constituent chains. nih.gov
For example, while Sabella spallanzanii possesses three distinct globin chains and three different linker chains, another species, Lamellibrachia sp., has four types of globin chains and two types of linker chains. wikipedia.org This variability in the number and types of subunits contributes to the complexity of the this compound molecule and may have functional implications that are not yet fully understood.
Heme Prosthetic Group Structure of this compound
The defining chemical feature of this compound, and the source of its unusual name and color, is its unique heme prosthetic group, known as chlorocruoroheme or spirographis heme. While it shares the fundamental porphyrin ring structure with other hemes, a key modification sets it apart and significantly influences its functional properties.
Comparison to Protoporphyrin IX and Hemoglobin Heme
The heme group found in hemoglobin and myoglobin is protoporphyrin IX, also known as heme b. wikipedia.org This molecule consists of a porphyrin ring with four pyrrole groups, at the center of which is a single iron atom. The periphery of the porphyrin ring is decorated with various side chains, including methyl, vinyl, and propionate groups.
Chlorocruoroheme is a derivative of protoporphyrin IX. nih.gov The fundamental structure of the porphyrin ring and the central iron atom are conserved. However, a critical substitution on one of the side chains distinguishes it from heme b.
| Feature | Chlorocruoroheme (Spirographis Heme) | Protoporphyrin IX (Heme b) |
| Core Structure | Iron-protoporphyrin IX derivative | Iron-protoporphyrin IX |
| Key Substitution | Formyl group at position 2 | Vinyl group at position 2 |
| Associated Proteins | This compound | Hemoglobin, Myoglobin |
Role of Formyl Group Substitution at Position 2
The key difference between chlorocruoroheme and protoporphyrin IX is the presence of a formyl group (–CHO) at position 2 of the porphyrin ring, in place of the vinyl group (–CH=CH2) found in heme b. nih.gov This seemingly minor alteration has a profound impact on the electronic properties of the heme group and, consequently, on the oxygen-binding characteristics of the entire this compound molecule.
The electron-withdrawing nature of the formyl group is stronger than that of the vinyl group. This electronic effect is believed to be the primary reason for the lower oxygen affinity of this compound compared to most hemoglobins. royalsocietypublishing.org The presence of the formyl group is also responsible for the characteristic green color of deoxygenated this compound solutions, which contrasts with the deep red of deoxygenated hemoglobin.
Structural Motifs and Inter-subunit Interactions
The assembly of the massive this compound complex from its numerous subunits is a highly organized process governed by specific structural motifs and a variety of inter-subunit interactions. These interactions ensure the stability and proper functioning of this giant respiratory protein.
The quaternary structure of this compound is hierarchical. nih.gov Individual globin chains first associate into smaller complexes, such as dimers and tetramers. In the case of Eudistylia vancouverii, disulfide-bonded dimers and tetramers of globin chains have been identified. acs.org These smaller globin complexes then assemble into larger dodecameric units. nih.govnih.gov
Disulfide-Bonded Subunits Hierarchy
The massive structure of this compound is built upon a distinct hierarchy of globin chains interconnected by disulfide bonds. Research on the this compound from Eudistylia vancouverii has elucidated this complex arrangement. The fundamental building blocks are at least six different globin chains: a1, a2 (B175372), and b1 through b4. acs.org These chains combine to form both disulfide-bonded dimers and a tetramer, which are the next level of the structural hierarchy. acs.org
| Subunit Type | Composition | Identified Subunits |
| Monomers | Individual globin chains | a1, a2, b1, b2, b3, b4 |
| Dimers | Two disulfide-bonded globin chains | D1 (a1 + b3), D2 (a2 + b2 + Cys), D3 (a1 + b4) |
| Tetramers | Four disulfide-bonded globin chains | T (a1 + a2 + b1 + b2) |
| Dodecamers | Trimers of tetramers | Composed of T subunits |
Cysteine Residue Involvement in HBL Aggregation
The aggregation of subunits to form the characteristic hexagonal bilayer (HBL) structure of giant annelid respiratory pigments is critically dependent on the formation of disulfide bonds, which implicates the direct involvement of cysteine residues. In the this compound of Eudistylia, direct evidence for the role of cysteine is the identification of a cysteinylated cysteine within the disulfide-bonded dimer D2. acs.org This modification, where an extra cysteine is attached, highlights the reactivity and structural importance of these residues in linking globin chains.
The broader mechanism of HBL assembly in giant hemoglobins, which are structurally very similar to chlorocruorins, relies on intermolecular disulfide bonds. These covalent linkages are essential for connecting the fundamental trimeric and monomeric globin chains into the larger, functional assembly. This covalent linkage provides stability to the macromolecular structure, preventing its dissociation at low concentrations. The presence of these disulfide bonds is a distinguishing feature compared to vertebrate hemoglobins.
Hydrophobic Heme Pocket Characteristics
The heme pocket of this compound is a specialized hydrophobic microenvironment designed to house its unique prosthetic group and modulate its ligand-binding properties. A defining characteristic of this compound is its atypical heme structure. iiab.mechemeurope.comwikipedia.org Unlike the protoporphyrin IX (Heme b) found in human hemoglobin, the prosthetic group in this compound is a derivative where the vinyl group at position 2 is replaced by a formyl group. nih.govnih.gov This substitution is a primary determinant of the pocket's characteristics and the pigment's functional properties.
The formyl group, being more electron-withdrawing than a vinyl group, directly influences the electronic properties of the heme iron, which in turn affects ligand binding. This chemical difference is a major reason for this compound's lower affinity for oxygen compared to most hemoglobins. nih.govnih.gov
Molecular Mechanisms of Ligand Binding and Allosteric Regulation
Oxygen Binding Dynamics
The interaction between chlorocruorin and oxygen is a complex process characterized by specific kinetic and equilibrium properties.
This compound generally exhibits a lower affinity for oxygen compared to most hemoglobins (B146990). royalsocietypublishing.orglibretexts.org This characteristic is not uniform across all species possessing this pigment, indicating significant variation. For instance, the this compound from Eudistylia vancouverii has a very low oxygen affinity, with a half-saturation oxygen pressure (P50) of 145 mmHg at pH 7.1 and 25°C. nih.gov In contrast, the this compound of Potamilla leptochaeta also displays low oxygen affinity, but the shape of its oxygen equilibrium curve can change dramatically with shifts in pH or temperature. nih.gov Interestingly, in the serpulid worm genus Serpula, both this compound and hemoglobin are present, and their oxygen affinities are the same. royalsocietypublishing.org The presence of different heme types within the same protein structure, as seen in Serpula vermicularis, can result in a low, pH-dependent oxygen affinity for the this compound component (P50 of approximately 40 Torr at pH 7.1) and a higher, pH-independent affinity for the hemoglobin component. researchgate.net
Kinetic studies on this compound from Eudistylia vancouverii have identified multiple phases in oxygen binding, including three geminate relaxations and two second-order rates. researchgate.net This suggests a multi-step binding process. The off-rate for oxygen from Spirographis spallanzanii this compound is comparable to that of human hemoglobin. nih.gov
Table 1: Species-Specific Oxygen Affinity of this compound
| Species | P50 (mmHg) | Conditions | Reference |
|---|---|---|---|
| Eudistylia vancouverii | 145 | pH 7.1, 25°C | nih.gov |
A key feature of this compound is its cooperative binding of oxygen, meaning the binding of one oxygen molecule to a heme site increases the affinity of the other sites for oxygen. quizlet.combiologists.com This results in a sigmoidal oxygen binding curve, which is more efficient for oxygen transport than the hyperbolic curve of non-cooperative pigments. quizlet.com
The degree of cooperativity, measured by the Hill coefficient (n), is notably high in this compound. For example, the this compound of Eudistylia vancouverii exhibits a maximum Hill coefficient (n_max) of 6.9. nih.gov Similarly, Potamilla leptochaeta this compound shows high cooperativity. nih.gov The cooperative unit, which is the group of hemes that interact during oxygen binding, has been suggested to be a tetramer in Eudistylia vancouverii this compound. researchgate.net In Potamilla leptochaeta, the functional unit for heme-heme interactions is proposed to involve six sites. nih.gov Analysis of Spirographis spallanzanii and Potamilla chlorocruorins suggests a minimum cooperative unit of 6 or 12 hemes. researchgate.net
Carbon Monoxide Binding and Comparative Ligand Affinity
This compound also binds to other ligands, such as carbon monoxide (CO). The affinity of this compound for CO is significantly higher than that of most hemoglobins. royalsocietypublishing.org In the case of Spirographis spallanzanii this compound, the CO affinity is similar to or even higher than its oxygen affinity. nih.gov This high affinity is largely due to a significantly slower off-rate for CO compared to oxygen; the CO off-rate is about 10 times smaller than that of human hemoglobin. nih.gov
Flash photolysis studies of CO binding to Eudistylia vancouverii this compound revealed three first-order geminate reactions and three second-order relaxations. researchgate.net The dependence of the second-order reaction amplitudes on the extent of photolysis suggests a relaxation from a high-affinity (R) state to a low-affinity (T) state, indicating that combination rates contribute to cooperativity. researchgate.net
Allosteric Control and Modulatory Factors
The oxygen-binding properties of this compound are not static but are modulated by various allosteric factors, which bind to the protein at sites other than the heme group and influence its affinity for oxygen. biologists.com
This compound exhibits a significant Bohr effect, which is the decrease in oxygen affinity with a decrease in pH (increase in acidity). nih.govwikipedia.org This phenomenon is crucial for efficient oxygen delivery to tissues, where metabolic activity lowers the pH. derangedphysiology.com The this compound of Eudistylia vancouverii shows a moderate alkaline Bohr effect, with a Bohr factor (φ) of -0.44 at pH 7.1. nih.gov Potamilla leptochaeta this compound also demonstrates a large Bohr effect. nih.gov In some cases, the Bohr effect in this compound can be quite pronounced, as seen in the pH-dependent oxygen affinity of the this compound component in Serpula vermicularis, which has a Bohr factor of -0.8. researchgate.net
Inorganic cations, particularly divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), play a significant role in modulating the oxygen affinity of this compound. nih.gov In Potamilla leptochaeta, these cations cause a marked increase in both oxygen affinity and cooperativity. nih.gov Similarly, for the this compound of Eudistylia vancouverii, the presence of 100 mM Mg²⁺ increased its oxygen affinity and cooperativity. nih.gov The effect of these cations is often linked to the allosteric regulation of the protein, where cation binding influences the conformational state of the molecule, thereby affecting its ligand-binding properties. researchgate.netphysiology.org
Conformational Transitions (R and T states) during Ligand Binding
Studies on this compound from various species provide insight into the dynamics of these transitions. In the this compound of Eudistylia vancouverii, flash photolysis experiments have demonstrated a relaxation from the liganded (R) conformation to the unliganded (T) conformation. nih.gov The kinetics of this R-to-T allosteric transition are ligand-dependent. nih.govresearchgate.net For instance, the transition is sufficiently rapid to compete with the rebinding of carbon monoxide but is not fast enough to effectively compete with the rebinding of oxygen. nih.govresearchgate.net This suggests that the conformational change is a rate-limiting step in the case of oxygen binding but not for carbon monoxide. nih.gov
Further complexity is observed in the this compound from Spirographis spallanzanii. nih.gov Following the photodetachment of carbon monoxide, the rebinding kinetics suggest that the unliganded protein does not directly revert to the stable T state but first decays from the high-affinity R state to an intermediate conformational state. nih.gov This pattern of reactivity is attributed to slow conformational transitions that are rate-limiting for oxygen binding. nih.gov Research also indicates that the kinetics associated with the R state are significantly heterogeneous, whereas the T-state reaction is homogeneous. nih.govresearchgate.net This heterogeneity in the R state may reflect the complex, multi-subunit structure of the giant this compound molecule.
Biosynthesis and Developmental Expression of Chlorocruorin
Hemopoietic Organs and Sites of Synthesis
The production of chlorocruorin is a specialized process occurring within designated hematopoietic tissues. In many invertebrates, these tissues are not always consolidated into distinct organs as seen in vertebrates, but can be found as regions of mesodermal epithelia surrounding the coelom. unileon.es
Role of the Anterior Stomach as a Major Hemopoietic Organ
In several species of serpulid polychaetes, the anterior stomach has been identified as a primary site of this compound synthesis. tandfonline.com Histochemical and histological studies have revealed the presence of granules within the anterior walls of the differentiating stomach that are precursors to the soluble, circulating this compound. tandfonline.com These granules persist throughout the life of the worm, indicating that the anterior stomach functions as a major hematopoietic organ. tandfonline.com This localization of synthesis is crucial for supplying the worm with the necessary oxygen-carrying pigment.
Expression Patterns During Ontogeny
The expression of this compound is not static but varies throughout the developmental stages of the polychaete, reflecting the changing physiological needs of the organism.
Presence in Embryonic and Larval Stages
This compound makes its first appearance in the unfertilized eggs as they mature within the ovary and body cavity. tandfonline.com Initially concentrated around the animal pole, the pigment becomes increasingly localized within the endoderm during cleavage and the development of the free-swimming larval stages. tandfonline.com The presence of this respiratory pigment from the earliest stages of development is likely linked to the brooding of embryos within the adult tube, ensuring an adequate oxygen supply during this critical period. tandfonline.com
Temporary Occurrence in Larval Tube-Forming Glands
A remarkable aspect of this compound expression is its temporary accumulation in the larval tube-forming glands. tandfonline.com During the brief free-swimming larval phase, these glands, which are rich in phosphatases, are responsible for secreting the initial protective tube. tandfonline.com Spectroscopic and histochemical analyses have confirmed the presence of large quantities of this compound within these glands during the larval, settlement, and early tube-building stages. tandfonline.com As the adult vascular system develops and becomes laden with its own circulating pigment, the this compound in the tube-forming glands disappears. tandfonline.com This transient expression highlights a functional adaptation, providing a localized oxygen supply for the metabolically active process of tube construction before the circulatory system is fully established. tandfonline.com
Gene Structure and Regulation of this compound Chains
The production of this compound is ultimately governed by the structure and regulation of its corresponding globin genes. These genes hold the code for the protein chains that, along with a unique heme group, form the functional respiratory pigment.
Intron-Exon Organization of Globin Genes
The genes that encode for the globin chains of this compound exhibit a characteristic intron-exon structure, a common feature of eukaryotic genes. Research on the globin genes of various annelids, including those that produce this compound, has revealed a conserved pattern. psu.edu For instance, the gene for globin chain a1 in Eudistylia vancouverii is interrupted by two introns at conserved positions, specifically B12.2 and G7.0. nih.gov This two-intron/three-exon arrangement is a typical pattern found in numerous eukaryotic globin genes. psu.edu This fundamental similarity in gene structure suggests that the globin chains of chlorocruorins are not fundamentally different from other annelid globin chains, despite the unique properties of the final pigment. nih.gov
Gene Expression Regulation in Response to Environmental Cues
The regulation of gene expression is a critical mechanism by which organisms adapt to changing environmental conditions. For respiratory proteins, environmental cues such as hypoxia (low oxygen levels) and the presence of substances like sulfides can trigger changes in the expression of the genes that code for them. However, based on available scientific literature, there is a notable lack of specific research detailing the regulation of this compound gene expression in response to such environmental stimuli.
While the cytological aspects of this compound synthesis in polychaetes have been investigated, providing insights into the cellular locations of its production, the molecular mechanisms governing how environmental factors modulate the transcription of this compound genes remain largely unexplored. biotaxa.org Studies on other respiratory pigments, like hemoglobin in various invertebrates, have established clear links between environmental stressors and gene regulation. nih.govphysiology.orgresearchgate.net For instance, exposure to hypoxia is known to induce the expression of specific globin genes in some species, leading to an increased concentration of hemoglobin to enhance oxygen transport. nih.govresearchgate.net Similarly, in organisms from sulfide-rich environments, the expression of specialized globins that can bind and detoxify sulfide (B99878) is a known adaptive strategy. physiology.org
Despite the fact that many this compound-containing annelids inhabit environments with fluctuating oxygen and sulfide levels, analogous studies demonstrating a direct regulatory effect of these cues on this compound gene expression are not documented in the current body of research. The co-occurrence of both this compound and hemoglobin in some species, such as those in the genus Serpula, suggests a complex regulatory system that could be influenced by developmental stages or environmental pressures, but the specific triggers for differential gene expression have not been elucidated.
Therefore, the regulation of this compound gene expression in response to environmental cues represents a significant gap in the current understanding of this unique respiratory pigment and an important area for future scientific investigation.
Advanced Research Methodologies for Chlorocruorin Characterization
Spectroscopic Techniques in Structural and Functional Studies
Spectroscopy provides invaluable insights into the electronic structure of chlorocruorin's unique heme group and its interaction with the surrounding protein environment.
Visible light absorption spectroscopy is a fundamental technique used to study this compound, primarily because its color changes with oxygenation. royalsocietypublishing.org This method measures the absorption of light by the molecule across the visible spectrum, providing information on its electronic transitions. wikipedia.org The technique is instrumental in differentiating between the oxygenated and deoxygenated states of the pigment. royalsocietypublishing.org
The distinct feature of this compound's heme group, where a formyl group replaces a vinyl group found in protoporphyrin IX of hemoglobin, causes a significant shift in its absorption spectrum toward the red end. Reduced, deoxygenated this compound typically shows a single absorption band, whereas the oxygenated form displays two distinct bands, confirming its capacity for reversible oxygen binding. Spectrophotometric analysis of this compound from Spirographis spallanzanii has been used to study its oxygen-binding dynamics by measuring absorption changes at specific wavelengths corresponding to its oxidized and reduced states. royalsocietypublishing.org
Table 1: Characteristic Visible Light Absorption Bands of this compound This table presents the typical absorption maxima for this compound, highlighting the shift compared to hemoglobin.
| State | Absorption Band | Wavelength Range (nm) |
|---|---|---|
| Oxygenated | α-band | 602.5–605.9 |
| Oxygenated | β-band | 561 |
Note: The specific absorption maxima can vary slightly between species.
Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that provides detailed structural information about the chromophore of a molecule. cambridge.org In this method, the incident laser wavelength is tuned to match an electronic transition of the chromophore, resulting in a selective and significant enhancement of Raman signals from the vibrations within that specific part of the molecule. cambridge.orgwikipedia.org This selectivity allows researchers to probe the structure of the this compound heme group without significant interference from the surrounding vast protein scaffold. cambridge.org
RR spectroscopy can detect subtle conformational changes in the heme group and its immediate environment. nih.gov It provides information on the iron-ligand bonds and the structure of the porphyrin macrocycle. acs.org Studies applying RR spectroscopy to this compound help to elucidate the interactions between the protoheme group and the protein, which are crucial for its oxygen-carrying function. acs.org The technique is particularly useful for comparing the heme environments of different respiratory proteins and understanding how structural differences, like the formyl substitution in this compound, affect their function.
High-Resolution Structural Determination Methods
To understand the full quaternary structure of the massive this compound complex, researchers employ high-resolution imaging and diffraction techniques.
X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which a crystalline sample diffracts a beam of X-rays. cambridge.org While obtaining high-resolution crystals of the entire, massive this compound complex (approx. 3.5 MDa) is challenging, crystallography has been applied to its subunits. acs.org
Modern advancements have led to the widespread use of Cryo-Electron Microscopy (Cryo-EM). wikipedia.org In this technique, the biological sample is flash-frozen in vitreous (non-crystalline) ice, preserving its native structure for imaging with an electron microscope. wikipedia.org Cryo-EM is particularly suited for large, complex macromolecules like this compound, as it avoids the need for crystallization and allows for the study of the molecule in a near-native state. wikipedia.org Cryo-EM studies of this compound from Eudistylia vancouverii and Sabella spallanzanii have been crucial for high-resolution structural determination. researchgate.netnih.gov
Data from cryo-EM images are used to generate a three-dimensional (3D) model of the molecule through computational reconstruction techniques. nih.gov One such method applied to this compound is the random conical tilt series, where images of the molecule in different orientations are combined. researchgate.net
The 3D reconstruction of Eudistylia vancouverii this compound from cryo-EM data revealed a hexagonal bilayer (HBL) structure with D6 point-group symmetry. researchgate.net This structure consists of two stacked hexagonal layers of subunits. acs.orgnih.gov The reconstruction, achieved at a resolution of 35 Å (3.5 nm), showed that the two halves of the molecule are rotated relative to each other and connected by distinct inter-subunit links. These models suggest that linker chains, which may be deficient in the chloroheme group, play a critical role in stabilizing the massive quaternary structure of the protein. A similar bilayer structure with D6 symmetry, containing hollow groups with threefold symmetry, was determined for the this compound from Sabella spallanzanii using a double-exposure cryo-EM technique, achieving a resolution of 2.1 nm. nih.gov
Table 2: Structural Data for this compound from Advanced Methodologies This table summarizes key structural findings for this compound from different species and techniques.
| Species | Technique | Key Structural Findings | Citation |
|---|---|---|---|
| Eudistylia vancouverii | Cryo-EM & 3D Reconstruction | D6-symmetric hexagonal bilayer (HBL) structure; Rotated half-molecules; Resolution of 35 Å. | researchgate.net |
| Eudistylia vancouverii | SAXS | Molecular weight of ~2.9 MDa, validating oligomeric assembly. | |
| Sabella spallanzanii | Cryo-EM & 3D Reconstruction | Bilayer structure with D6 symmetry; Resolution of 2.1 nm. | nih.gov |
| Spirographis spallanzanii | SAXS | Radius of gyration agrees with dimensions from EM-derived 3D structures. | researchgate.net |
Mass Spectrometry and Protein Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) for Subunit Composition
Electrospray Ionization Mass Spectrometry (ESI-MS) has been a pivotal technique for dissecting the complex subunit structure of chlorocruorins. nih.govacs.org Analysis of the approximately 3500-kDa this compound from Eudistylia vancouverii using ESI-MS revealed a hierarchy of globin and linker chains. nih.gov The native protein showed peak groups around 25 kDa and 33 kDa, with an additional peak at approximately 66 kDa. nih.govacs.org Further analysis of the reduced and carbamidomethylated protein and its separated subunits provided a detailed compositional map. nih.gov
This investigation identified two main types of subunits: smaller globin chains and larger non-globin linker chains that form the structural scaffold. nih.gov The globin chains were found to exist as monomers and also as disulfide-bonded dimers and a tetramer. nih.gov The total calculated mass from the sum of its 144 globin chains (2480 kDa) and 42 linker chains (1059 kDa) is 3539 kDa, which aligns well with the mass determined by STEM. nih.govacs.org
Table 1: Subunit Composition of Eudistylia vancouverii this compound Determined by ESI-MS
| Subunit Type | Designation | Measured Mass (Da) | Relative Intensity/Ratio |
|---|---|---|---|
| Globin Chains | a1 | 16,051.5 (±1.0) | 8 |
| a2 (B175372) | 16,172.4 (±1.0) | 4 | |
| b1 | 16,853.5 (±1.0) | 1 | |
| b2 | 17,088.9 (±1.0) | 4 | |
| b3 | 17,161.2 (±1.0) | 2 | |
| b4 | 17,103.6 (±1.0) | 1 | |
| Linker Chains | L1 (a-f) | 25,000.4 - 25,096.8 (±2.5) | 5 |
| L2 (a-d) | 25,402.7 - 25,478.3 (±2.5) | 2 | |
| Disulfide-Bonded Globin Complexes | Dimer 1 (a1 + b3) | 33,207.1 (±3.0) | 5 |
| Dimer 2 (a2 + b2 + Cys) | 33,374.1 (±3.0) | 4 | |
| Dimer 3 (a1 + b4) | 33,149.4 (±3.0) | 1 | |
| Tetramer (a1 + a2 + b1 + b2) | 66,154.8 (±4.0) | - |
Data sourced from Green et al. (1998). nih.gov
High-Performance Liquid Chromatography (HPLC) for Subunit Separation
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a critical preparatory step for the detailed mass spectrometric analysis of this compound's subunits. nih.govacs.org Prior to ESI-MS, HPLC is employed to separate the complex mixture of globin and linker chains. nih.gov This separation allows for the individual characterization of each polypeptide chain, which would otherwise be unresolvable in the spectrum of the intact protein assembly. nih.govacs.org
Studies on Eudistylia vancouverii this compound utilized RP-HPLC to fractionate the subunits, confirming the presence of two main size classes: chains of approximately 16 kDa (globin chains) and those around 30 kDa (linker chains). researchgate.net The ratio between these two types of subunits was determined to be approximately 0.74 to 0.26, respectively. researchgate.netacs.org This chromatographic separation is fundamental for achieving the resolution necessary for comprehensive subunit analysis by mass spectrometry. nih.gov
Kinetic and Allosteric Studies
Flash Photolysis
Flash photolysis is a powerful technique used to investigate the rapid kinetics of ligand binding to this compound following the photodissociation of a bound ligand, such as carbon monoxide (CO). researchgate.netnih.gov This method allows for the observation of very fast reactions, including geminate recombination, where the ligand rebinds to the same heme it just dissociated from. researchgate.net
Studies on CO-bound this compound from Eudistylia vancouverii revealed multiple kinetic phases. researchgate.netnih.gov Following a laser flash, three distinct first-order relaxations (geminate reactions) and three second-order relaxations were observed. researchgate.netnih.gov The dependence of the second-order reaction amplitudes on the extent of photolysis suggests a conformational relaxation from a high-affinity (R) state to a low-affinity (T) state, indicating that these combination rates contribute to the protein's cooperativity. researchgate.netnih.gov Similar complexity is seen in oxygen binding, though with different kinetic parameters. researchgate.netnih.gov
Table 2: Kinetic Parameters of Ligand Binding to Eudistylia vancouverii this compound Measured by Flash Photolysis
| Ligand | Reaction Type | Rate |
|---|---|---|
| Carbon Monoxide | Geminate (1st Order) | 2.9 x 10⁹ s⁻¹ |
| Geminate (1st Order) | 6.5 x 10⁷ s⁻¹ | |
| Geminate (1st Order) | 3.2 x 10⁶ s⁻¹ | |
| Bimolecular (2nd Order) | 4.7 x 10⁶ M⁻¹s⁻¹ | |
| Bimolecular (2nd Order) | 7 x 10⁵ M⁻¹s⁻¹ | |
| Bimolecular (2nd Order) | 7 x 10⁴ M⁻¹s⁻¹ | |
| Oxygen | Geminate (1st Order) | 2.5 x 10¹⁰ s⁻¹ |
| Geminate (1st Order) | 3.5 x 10⁷ s⁻¹ | |
| Geminate (1st Order) | 4.5 x 10⁶ s⁻¹ | |
| Bimolecular (2nd Order) | 1.5 x 10⁷ M⁻¹s⁻¹ | |
| Bimolecular (2nd Order) | 1 x 10⁶ M⁻¹s⁻¹ |
Data sourced from Gibson et al. (1992). researchgate.net
Stopped-Flow Spectrophotometry
Stopped-flow spectrophotometry is used to study the kinetics of ligand binding on a slightly slower timescale (milliseconds) than flash photolysis by rapidly mixing the protein with a ligand solution. researchgate.netnih.gov This technique is particularly useful for observing bimolecular binding events and slower conformational changes that occur as the bulk of the protein transitions between ligation states. colorado.edu
When the binding of CO to Eudistylia vancouverii this compound was examined using stopped-flow, only the slowest of the second-order phases detected by flash photolysis was observed, with a rate of 7 x 10⁴ M⁻¹s⁻¹. researchgate.netnih.gov This slow phase is assigned to the binding of CO to the protein in its low-affinity T-state conformation. researchgate.netnih.gov In contrast, oxygen binding studies with this compound from Spirographis spallanzanii using stopped-flow revealed slow, biphasic, and non-second-order time courses, which has been attributed to slow conformational transitions that are rate-limiting for oxygen but not for CO. nih.gov These results highlight the complex allosteric transitions that govern ligand binding in this compound. researchgate.net
Molecular Biology and Genetic Analysis
Molecular biology and genetic analysis have been instrumental in dissecting the polypeptide composition and genetic basis of this compound.
Two-Dimensional Electrophoresis (2-DE) for Polypeptide Profiling
Two-dimensional gel electrophoresis (2-DE) is a powerful technique used to separate complex mixtures of proteins. bio-rad.com In the first dimension, proteins are separated based on their isoelectric point (pI), and in the second dimension, they are separated by molecular weight. bio-rad.com This methodology has been applied to the 4-MDa this compound from Sabella spallanzanii to profile its constituent polypeptides. researchgate.netresearchgate.net
A representative 2-DE pattern of this compound from a single S. spallanzanii specimen revealed two main groups of components. The low molecular mass group consisted of at least 10 different globin polypeptides, while the higher molecular mass group contained a total of eight linker spots. researchgate.netresearchgate.net When this compound from a pool of 500 specimens was analyzed, an even greater number of spots were detected, highlighting a significant heterogeneity of constituent chains within the Sabella population. researchgate.net
Table 1: Polypeptide Components of S. spallanzanii this compound Identified by 2-DE
| Component Group | Number of Spots (Single Specimen) | Number of Spots (Pooled Sample) |
| Globin Polypeptides | At least 10 | >10 |
| Linker Polypeptides | 8 | >8 |
Data derived from a study on Sabella spallanzanii this compound. researchgate.netresearchgate.net
Amino-Terminal Sequencing
Following separation by 2-DE, the individual polypeptide spots can be excised and subjected to amino-terminal sequencing. This process determines the sequence of amino acids at the N-terminus of the protein, providing crucial information for its identification and characterization. In the study of S. spallanzanii this compound, amino-terminal sequencing was used to identify the components separated by 2-DE, confirming the presence of multiple, distinct globin and linker chains. researchgate.netnih.gov This approach was vital in characterizing the primary structure features of these polypeptides by comparing them with model globin and linker sequences. nih.gov
cDNA Library Construction and Sequencing
To delve deeper into the genetic basis of this compound's heterogeneity, researchers have constructed and sequenced cDNA libraries. A cDNA library is a collection of DNA copies (cDNA) of the messenger RNA (mRNA) molecules from a specific tissue, representing the genes that are actively being expressed. github.ionumberanalytics.com
For S. spallanzanii, a cDNA library was prepared from its hematopoietic tissue. researchgate.net This library was then screened to isolate and fully sequence the cDNAs corresponding to the globin and linker chains. researchgate.netnih.gov This comprehensive sequencing effort provided the complete primary structure of most of these components, revealing the genetic diversity that underlies the observed protein heterogeneity. researchgate.net The process involves isolating mRNA, synthesizing cDNA using reverse transcriptase, cloning the cDNA into vectors, and then sequencing the cloned inserts. numberanalytics.comgeneticeducation.co.in
Solution Structural Analysis: Small Angle X-Ray Scattering (SAXS)
SAXS has been employed to investigate the solution structure of this compound from Eudistylia vancouverii. nih.gov The data obtained from SAXS experiments can be used to generate three-dimensional models of the macromolecular complex. nih.govsesame.org.jo For E. vancouverii this compound, analysis of the SAXS data revealed a hexagonal bilayer appearance, characteristic of these giant annelid respiratory proteins. nih.gov
A significant finding from the SAXS studies was the evidence of an inhomogeneous density distribution within the this compound complex. nih.gov By using advanced modeling programs and incorporating data from electron microscopy as templates, refined models were generated that fit the experimental SAXS data with high accuracy. nih.gov These models provided valuable insights into the presence and potential location of low-density areas within the complex, offering biologically relevant structural information that would be difficult to obtain through other methods. nih.gov
Evolutionary Biology and Comparative Physiology of Respiratory Pigments
Phylogenetics of Globin and Linker Chains
The massive hexagonal bilayer (HBL) structure of chlorocruorin is a complex assembly of globin and linker chains. uchicago.edu Phylogenetic studies of these components reveal a fascinating evolutionary story of gene duplication and diversification.
Globins, the oxygen-carrying proteins, are an ancient and widespread family. nih.gov Annelids, the phylum to which this compound-containing species belong, exhibit a remarkable diversity of globin types, including intracellular myoglobins and both intracellular and extracellular hemoglobins (B146990). nih.govpsu.edu Phylogenetic analyses suggest that the globin gene family evolved from a common ancestral gene through successive duplications and speciation events. psu.edu
The extracellular globins found in annelids, including those that form this compound, are phylogenetically more closely related to extracellular globins from other metazoans than to the intracellular globins of annelids. nih.gov This indicates that the extracellular state of these respiratory pigments may have arisen independently in different lineages through convergent evolution. nih.gov For instance, the extracellular hemoglobin of the hydrothermal vent scale worm Branchipolynoe clusters within the annelid intracellular globins clade, suggesting a separate evolutionary path to an extracellular existence. nih.gov
The fundamental building block of both hemoglobin and this compound is a globin protein that enfolds a heme group. libretexts.org this compound is chemically very similar to hemoglobin, with the primary difference being a modification of the porphyrin group. royalsocietypublishing.org This close chemical relationship underscores their shared evolutionary origin from a common ancestral globin. libretexts.orgquora.com
The globin chains of this compound exhibit significant sequence divergence, both from other annelid globins and among different this compound-possessing species. For example, the globin chain a1 from the this compound of Eudistylia vancouverii shows strong deviation from other non-vertebrate globin sequences. nih.gov Despite these differences, phylogenetic analysis confirms that it belongs to the type I globin chains, which possess a characteristic pattern of three cysteine residues crucial for the assembly of the HBL structure. nih.gov
Studies on Sabella spallanzanii have revealed a high degree of heterogeneity in the constituent globin and linker chains, with multiple variants present even within a single individual. researchgate.net This points to a complex history of gene duplication and subsequent diversification. Phylogenetic reconstructions based on globin and linker chain sequences from various annelids suggest that the divergence of polychaetes (a group containing many this compound-bearers) occurred before the divergence of leeches from oligochaetes. researchgate.net
The evolutionary rates of different globin chains can also vary. In some annelids, globin chains involved in binding hydrogen sulfide (B99878), in addition to oxygen transport, show slower evolutionary rates, indicating strong selective pressure to conserve this dual function. researchgate.net
| Feature | Observation | Implication | References |
|---|---|---|---|
| Globin Diversity | Annelids possess intracellular (myoglobin, hemoglobin) and extracellular (hemoglobin, this compound) globins. | Significant gene duplication and functional diversification from a common ancestor. | nih.govpsu.edu |
| Extracellular Globin Origin | Annelid extracellular globins are more closely related to other metazoan extracellular globins than to annelid intracellular globins. | Convergent evolution of the extracellular state in different lineages. | nih.govnih.gov |
| Sequence Divergence | High heterogeneity in globin and linker chains, even within a single species like Sabella spallanzanii. | Ongoing gene duplication and diversification events. | researchgate.net |
| Evolutionary Rates | Slower evolution in globin chains with dual functions (e.g., O2 and H2S binding). | Strong selective pressure to maintain specific functions. | researchgate.net |
The structure of genes, particularly the position of introns (non-coding regions within a gene), can provide deep insights into evolutionary relationships. In annelids, studies have revealed a conserved gene structure for different types of globins. Circulating intracellular hemoglobin, non-circulating intracellular myoglobin (B1173299), and extracellular globins from various annelids share a similar gene structure with two conserved introns at canonical positions B12.2 and G7.0. psu.edu
This conservation of intron positions is also observed in the gene coding for a this compound globin chain from Eudistylia vancouverii. nih.gov The presence of these introns at conserved sites strongly suggests that the globin chains of chlorocruorins are not fundamentally different in their genetic architecture from other annelid globin chains. nih.gov This shared intron pattern supports the idea of a common ancestral gene for the diverse globin superfamily. psu.edu
Interestingly, the gene for the nerve myoglobin in the polychaete Aphrodite aculeata is interrupted by only a single intron at position G7.0. vliz.be The variability in intron presence and absence across different globin genes suggests that introns can be lost independently during evolution. vliz.be
Functional and Structural Adaptations to Diverse Environments
The diversity of respiratory pigments among annelids, including the presence of this compound, hemoglobin, or both, reflects adaptations to a wide range of environmental conditions. britannica.comresearchgate.net
This compound is often found in polychaetes living in environments with fluctuating or low oxygen levels, such as muddy sediments and deep-sea habitats. zoologytalks.combiologynotesonline.com However, its oxygen-binding properties present a seeming paradox. This compound generally exhibits a lower affinity for oxygen compared to most hemoglobins. britannica.combritannica.comroyalsocietypublishing.org This lower affinity would seemingly be disadvantageous in hypoxic conditions.
Despite its lower oxygen affinity, the presence of this compound in these organisms suggests it plays a crucial role in their survival. zoologytalks.combiologynotesonline.com The high concentration of this pigment dissolved in the blood creates a significant oxygen-carrying capacity. One hypothesis is that the low oxygen affinity allows for efficient oxygen release to the tissues, even when tissue oxygen levels are very low. britannica.com This is similar to the hemoglobin of the lugworm Arenicola, which only releases oxygen under conditions of extreme oxygen deficiency. britannica.combritannica.com
Some species have evolved respiratory pigments with a high affinity for oxygen, which is a clear adaptation for extracting oxygen from hypoxic environments. zoologytalks.combiologynotesonline.comresearchgate.net For example, the hydrothermal vent scale worms, which live in chronically hypoxic conditions, express an extracellular hemoglobin with a very high oxygen affinity. nih.gov This high affinity is attributed to specific amino acid substitutions in the heme pocket. nih.gov
In some cases, animals can increase the concentration of their respiratory pigment in response to long-term hypoxia, thereby enhancing the blood's oxygen-carrying capacity. ebsco.combiologists.com
The co-occurrence of this compound and hemoglobin in some species, like those in the genus Serpula, presents an intriguing evolutionary puzzle. britannica.comroyalsocietypublishing.org In Serpula vermicularis, younger individuals have more hemoglobin, while older individuals have more this compound. britannica.combritannica.com This suggests a developmental shift in pigment expression, the adaptive significance of which is not yet fully understood.
The presence of different pigments within a single animal or in closely related species living in similar habitats suggests that the functional differences between these pigments may be subtle and context-dependent. royalsocietypublishing.org For instance, within the serpulid genus Spirorbis, one species has this compound, another has hemoglobin, and a third has no respiratory pigment, despite inhabiting similar environments. royalsocietypublishing.org
The evolution of these diverse respiratory pigments is likely driven by a combination of factors, including:
Adaptation to specific oxygen regimes: As discussed, the oxygen-binding properties of different pigments may be tuned to the specific oxygen availability in an organism's habitat. britannica.comzoologytalks.combiologynotesonline.com
Adaptation to other environmental factors: The function of respiratory pigments can be influenced by temperature and pH. zoologytalks.com
Gene duplication and neofunctionalization: The duplication of globin genes provides the raw material for evolutionary innovation, allowing one copy to retain the original function while the other evolves a new one. nih.gov
Phylogenetic history: The evolutionary lineage of a species plays a significant role in determining which respiratory pigments it possesses. britannica.com
The complex quaternary structure of this compound, with its myoglobin-like subunits arranged in a massive complex, is another area of functional significance. nih.gov This large size keeps the respiratory pigment dissolved in the hemolymph without being lost through excretion.
| Adaptation | Observation | Functional Significance | References |
|---|---|---|---|
| Low Oxygen Affinity | This compound generally has a lower O2 affinity than most hemoglobins. | Potentially facilitates O2 release to tissues under severe hypoxia. | britannica.combritannica.comroyalsocietypublishing.org |
| High Oxygen Affinity | Some annelid hemoglobins in hypoxic environments have very high O2 affinity. | Efficient O2 extraction from the environment. | nih.gov |
| Pigment Co-occurrence | Species like Serpula have both this compound and hemoglobin. | May allow for adaptation to a wider range of oxygen conditions or reflect developmental changes. | britannica.combritannica.comroyalsocietypublishing.org |
| Large Molecular Size | This compound is a large, extracellular complex. | Prevents loss of the respiratory pigment through excretion and maintains osmotic balance. | uchicago.edu |
Comparative Analysis with Other Extracellular Hemoglobins and Oxygen Carriers
This compound, an extracellular respiratory pigment, shares the physiological function of oxygen transport with several other proteins, including other annelid hemoglobins (erythrocruorins), hemocyanins, and hemerythrins. biologynotesonline.comwikipedia.org A comparative analysis reveals fascinating evolutionary adaptations and variations in structure and function among these molecules.
Annelid Hemoglobins (Erythrocruorins)
Erythrocruorins are large, extracellular hemoglobins found in many annelids and some arthropods. wikipedia.orgwikipedia.org Like this compound, they are massive protein complexes, often referred to as "giant hemoglobins" or "hexagonal bilayer hemoglobins," with molecular masses exceeding 3.5 million daltons. wikipedia.org This large size prevents them from being filtered out by the kidneys and allows them to be free-floating in the blood plasma. chemeurope.com
Structurally, erythrocruorins and chlorocruorins are remarkably similar. chemeurope.com Both are assembled from heme-binding globin subunits and non-heme linker proteins that organize the complex into a highly symmetric, two-tiered hexagonal structure. wikipedia.org The fundamental difference lies in the heme group. While erythrocruorin utilizes a standard protoporphyrin IX heme group, identical to that in vertebrate hemoglobin, this compound possesses a unique heme structure where a formyl group (-CHO) replaces a vinyl group (-CH=CH2). hkust.edu.hkedscl.in This single chemical modification is responsible for the distinct green color of deoxygenated this compound and its lower oxygen affinity compared to most hemoglobins. biologynotesonline.comroyalsocietypublishing.org
Interestingly, some species of polychaete worms, such as those in the genus Serpula, possess both this compound and hemoglobin in their blood. royalsocietypublishing.orgbritannica.com This co-occurrence within a single organism highlights the close evolutionary relationship and the subtle functional distinctions between these two giant hemoglobins.
Hemocyanins
Hemocyanins represent a completely different class of respiratory pigments, found primarily in mollusks and arthropods. wikipedia.orgprezi.com Unlike the iron-based this compound and hemoglobins, hemocyanins utilize copper to bind oxygen. hkust.edu.hkzoologytalks.com The active site consists of two copper atoms that directly coordinate with an oxygen molecule. libretexts.org
Key distinctions between this compound and hemocyanin include:
Metal Ion: this compound is an iron-containing protein (a hemeprotein), while hemocyanin is a copper-containing protein. biologynotesonline.com
Heme Group: this compound's function is dependent on its specific heme group. edscl.in Hemocyanin lacks a heme group entirely. prezi.com
Location and Structure: Like this compound, hemocyanins are large, extracellular proteins that circulate freely in the hemolymph. prezi.comebi.ac.uk However, their quaternary structures are different. Arthropod hemocyanins are typically assembled into hexamers or multi-hexamers, while molluskan hemocyanins form massive cylindrical decamers or multi-decamers. biologists.comnih.gov
Color: The copper-based nature of hemocyanin results in a blue color when oxygenated and colorlessness when deoxygenated, in stark contrast to the green-to-red color changes of this compound. wikipedia.orglumenlearning.com
Oxygen Binding: Hemocyanin is considered more efficient at transporting oxygen in cold, low-oxygen environments compared to hemoglobin, a characteristic that may also apply in comparison to this compound. hkust.edu.hk
Hemerythrins
Hemerythrins are another iron-based respiratory pigment, but they differ significantly from both this compound and hemoglobin. biologynotesonline.comwikipedia.org They are found in a few marine invertebrate phyla, including sipunculids, brachiopods, and some polychaete worms. britannica.comncse.ngo
The primary differences are:
Heme Group: Hemerythrins are non-heme proteins. biologynotesonline.combritannica.com The iron atoms are directly bound to the polypeptide chain, specifically to the carboxylate side chains of glutamate (B1630785) and aspartate residues and to histidine residues. prezi.com
Active Site: The active site contains two iron atoms that work together to bind a single oxygen molecule. nih.gov
Location: Unlike the extracellular this compound, hemerythrin is typically found within cells called hemerythrocytes. biologists.comnih.gov
Color: Oxygenated hemerythrin is violet or pink, while the deoxygenated form is colorless. wikipedia.orgprezi.com
Structure: Hemerythrins are oligomeric proteins, most commonly octamers, with a much smaller molecular weight than the giant this compound complexes. prezi.comnih.gov
Functional and Structural Homologies and Differences
This compound shares a clear evolutionary and structural homology with erythrocruorin, with the primary distinction being a minor modification of the heme prosthetic group. wikipedia.orgchemeurope.com This small change, however, leads to significant functional differences, most notably a lower oxygen affinity in this compound. biologynotesonline.comroyalsocietypublishing.org The massive, extracellular nature of both this compound and erythrocruorin is a convergent trait with hemocyanins, solving the physiological problem of maintaining a high concentration of respiratory pigment in the circulatory fluid without increasing osmotic pressure or being lost to excretion.
Functionally, all four pigments—this compound, erythrocruorin, hemocyanin, and hemerythrin—are analogous as they are all responsible for the transport of oxygen. biologynotesonline.com However, they are not all homologous. This compound and erythrocruorin are clear homologs, belonging to the globin family. wikipedia.org In contrast, hemocyanins and hemerythrins represent entirely separate evolutionary solutions to the challenge of oxygen transport, with no shared ancestry with the globins. biologists.com This demonstrates a powerful example of convergent evolution, where different protein scaffolds have been adapted to perform the same vital function.
Comparative Table of Respiratory Pigments
| Feature | This compound | Annelid Hemoglobin (Erythrocruorin) | Hemocyanin | Hemerythrin |
|---|---|---|---|---|
| Metal Ion | Iron (Fe) biologynotesonline.com | Iron (Fe) biologynotesonline.com | Copper (Cu) hkust.edu.hk | Iron (Fe) britannica.com |
| Prosthetic Group | Chloroheme edscl.in | Heme (Protoporphyrin IX) biologists.com | None prezi.com | None britannica.com |
| Location | Extracellular (in plasma) chemeurope.com | Extracellular (in plasma) wikipedia.org | Extracellular (in hemolymph) prezi.com | Intracellular (in hemerythrocytes) biologists.com |
| Molecular Weight | Very high (>3,600 kDa) chemeurope.com | Very high (>3,500 kDa) wikipedia.org | Very high (up to several million kDa) prezi.com | Relatively low (e.g., ~108 kDa for octamer) nih.gov |
| Oxygenated Color | Light Red chemeurope.com | Bright Red wikipedia.org | Blue wikipedia.org | Violet/Pink wikipedia.org |
| Deoxygenated Color | Green (in dilute solution) chemeurope.com | Dark Red wikipedia.org | Colorless wikipedia.org | Colorless prezi.com |
| Found In | Certain marine polychaete worms edscl.in | Many annelids, some arthropods wikipedia.org | Mollusks, arthropods wikipedia.org | Sipunculids, brachiopods, some annelids britannica.com |
Future Directions in Chlorocruorin Research
Elucidation of Full Three-Dimensional Structures at Atomic Resolution
Achieving atomic resolution is crucial for a deeper understanding of chlorocruorin's function. It would enable the precise mapping of subunit interfaces, the identification of key amino acid residues involved in stability and allosteric communication, and a detailed comparison with the structures of other giant hemoglobins (B146990), known as erythrocruorins. The crystal structure of the dodecameric subassembly of Lumbricus hemoglobin, resolved at 2.6 Å, serves as a benchmark for what could be achieved for this compound and highlights the potential for understanding the intricacies of these complex molecules. scispace.com
Future research will likely focus on overcoming the challenges of crystallizing such a large and potentially heterogeneous molecule. Advances in cryo-electron microscopy, including improved detectors and image processing algorithms, may also push the resolution of this compound structures closer to the atomic level, providing the detailed structural information needed to unravel its complex mechanisms.
Dynamics of Conformational Changes during Ligand Binding and Allosteric Transitions
The process by which this compound binds and releases oxygen is a dynamic one, involving significant conformational changes. These allosteric transitions are central to its cooperative binding behavior, where the binding of one oxygen molecule influences the affinity of other binding sites within the complex. squarespace.com Understanding the dynamics of these changes is a key area for future research.
Studies on this compound from species like Eudistylia vancouverii and Spirographis spallanzanii have revealed complex kinetics of ligand binding. researchgate.netnih.gov For instance, when carbon monoxide is partially photolyzed from Spirographis spallanzanii this compound, the rebinding is biphasic, suggesting a transition from a high-affinity (R) state to an intermediate state before reaching the low-affinity (T) state. nih.gov This indicates that the allosteric transitions are not simple two-state processes.
Future investigations will likely employ time-resolved spectroscopic and structural techniques to capture the transient intermediate states that occur during ligand binding and release. ucsf.edunsf.gov By observing these fleeting conformations, researchers can build a more complete picture of the allosteric mechanism. This includes understanding how the initial binding event at one heme site triggers a cascade of structural changes that propagate throughout the entire macromolecule, ultimately altering the affinity of distant heme sites. squarespace.com
Table 1: Kinetic Data for Ligand Binding to Eudistylia vancouverii this compound
| Ligand | Reaction Type | Rate |
| Carbon Monoxide | 1st Order (geminate) | 2.9 x 10⁹ s⁻¹ |
| Carbon Monoxide | 1st Order (geminate) | 6.5 x 10⁷ s⁻¹ |
| Carbon Monoxide | 1st Order (geminate) | 3.2 x 10⁶ s⁻¹ |
| Carbon Monoxide | 2nd Order | 4.7 x 10⁶ M⁻¹s⁻¹ |
| Carbon Monoxide | 2nd Order | 7 x 10⁵ M⁻¹s⁻¹ |
| Carbon Monoxide | 2nd Order | 7 x 10⁴ M⁻¹s⁻¹ |
| Oxygen | 1st Order (geminate) | 2.5 x 10¹⁰ s⁻¹ |
| Oxygen | 1st Order (geminate) | 3.5 x 10⁷ s⁻¹ |
| Oxygen | 1st Order (geminate) | 4.5 x 10⁶ s⁻¹ |
| Oxygen | 2nd Order | 1.5 x 10⁷ M⁻¹s⁻¹ |
| Oxygen | 2nd Order | 1 x 10⁶ M⁻¹s⁻¹ |
Data from flash photolysis and stopped-flow experiments. researchgate.net
Detailed Molecular Mechanisms of Subunit Assembly and Stability
The immense size and complexity of this compound, with a molecular mass of approximately 3500 kDa, raises fundamental questions about its assembly and stability. acs.org The molecule is composed of numerous globin and linker subunits that must come together in a precise and hierarchical manner to form the functional hexagonal bilayer structure. researchgate.net
Research has begun to unravel this intricate process. In the this compound of Eudistylia vancouverii, it is understood that myoglobin-like subunits group into tetramers, which then assemble into dodecamers. nih.gov Twelve of these dodecamers then come together to form the final massive particle. nih.gov The stability of this structure is maintained by a combination of covalent disulfide bonds and non-covalent interactions like electrostatic and hydrophobic forces. nih.gov The presence of intermolecular disulfide bonds, in particular, makes chlorocruorins less prone to dissociation at low concentrations compared to mammalian hemoglobins. nih.gov
Future studies will aim to identify the specific residues and interfaces that mediate these interactions. This will likely involve a combination of techniques, including site-directed mutagenesis to probe the importance of individual amino acids, and advanced mass spectrometry to characterize the subunit composition and connectivity. acs.org A deeper understanding of the assembly pathway and the factors governing the stability of the complex will provide crucial insights into the evolution and function of these giant respiratory proteins.
Gene Regulation and Expression Profiling in Response to Environmental Stressors
As sessile organisms, the polychaete worms that possess this compound are subject to a variety of environmental stressors, such as changes in oxygen availability, temperature, and salinity. osti.gov The expression of this compound is likely to be tightly regulated to allow these animals to adapt to their fluctuating environments. numberanalytics.com Investigating the genetic underpinnings of this regulation is a promising avenue for future research.
The plant hormone abscisic acid (ABA) is known to increase in response to abiotic stressors, leading to physiological adaptations and changes in gene expression. asiaresearchnews.com While the specific signaling pathways in polychaetes may differ, the principle of stress-induced gene regulation is universal. frontiersin.org Future research could focus on identifying the signaling pathways that control this compound gene expression in response to environmental cues. vrachi.name This could involve transcriptome analysis (RNA sequencing) of polychaetes exposed to different environmental conditions to identify genes that are co-regulated with this compound. asiaresearchnews.com
Understanding how environmental factors influence the expression of this compound genes will provide insights into the physiological adaptations of these organisms to their specific ecological niches. numberanalytics.com It could also reveal novel mechanisms of gene regulation in response to environmental stress.
Unraveling the Evolutionary Trajectory of this compound within the Globin Superfamily
This compound belongs to the ancient and diverse globin superfamily of proteins, which are found in all three kingdoms of life. nih.govresearchgate.net A key area of future research is to precisely map the evolutionary history of this compound and understand its relationship to other globins, particularly the closely related erythrocruorins. wikipedia.org
Phylogenetic analyses are powerful tools for reconstructing the evolutionary relationships between genes and proteins. nih.gov By comparing the sequences of this compound genes and proteins with those of other globins, researchers can infer their evolutionary origins and trace the duplications and divergences that have led to the vast array of globin structures and functions seen today. nih.govnih.gov
A particularly interesting aspect of this compound evolution is the modification of its heme group, which distinguishes it from other hemoglobins. acs.org Understanding the genetic and enzymatic basis for this modification will be crucial for a complete picture of its evolutionary trajectory. Furthermore, comparative studies of the gene structure and organization of this compound and erythrocruorin genes can provide insights into the evolutionary processes that have shaped these giant respiratory proteins. physiology.org
Exploration of Potential Biological Applications (excluding clinical human trials)
The unique properties of this compound, such as its large size, high oxygen-carrying capacity, and stability, make it an intriguing molecule for various biological applications, outside of direct use in human clinical trials. researchgate.net
One potential area of exploration is its use as an oxygen carrier in cell culture and tissue engineering. The ability of this compound to efficiently deliver oxygen could be beneficial for maintaining the viability and function of cells and tissues grown in vitro, particularly in high-density cultures or engineered tissues where oxygen supply can be a limiting factor.
Another potential application lies in the field of biotechnology. The stability of the this compound complex could be exploited in the development of biosensors or as a scaffold for the attachment of other molecules. Its oxygen-binding properties could also be harnessed in various biotechnological processes that require controlled oxygen delivery.
Furthermore, the study of this compound and its counterpart, erythrocruorin, from organisms like Lumbricus terrestris, has been suggested as a promising avenue for the development of artificial oxygen carriers. researchgate.netresearchgate.net While excluding clinical human trials, research into the biophysical properties, stability, and oxygen transport characteristics of these molecules can provide valuable knowledge for the broader field of blood substitute research. nih.govresearchgate.net
Q & A
Q. What structural and functional distinctions differentiate chlorocruorin from hemoglobin?
this compound shares structural homology with hemoglobin but differs in a single functional group: an aldehyde replaces a vinyl group in its heme structure. This substitution shifts its absorption spectrum toward the red end (α-band at 602.5–605.9 nm, β-band at 561 nm) compared to hemoglobin . Methodologically, comparative spectroscopy (visible light absorption) and X-ray crystallography can resolve these structural differences. For functional analysis, oxygen-binding affinity assays under varying pH and temperature conditions are recommended .
Q. How can researchers determine the isoelectric point (pI) of this compound, and why does it vary across species?
Isoelectric focusing (IEF) under denaturing or native conditions is the primary method. Reported pI values for this compound range from 4.3–6.2, influenced by species-specific linker and globin chain compositions . Variations arise from post-translational modifications or evolutionary adaptations to environmental pH. Cross-referencing with electrophoresis and mass spectrometry data ensures accuracy .
Q. What experimental approaches validate this compound’s role in oxygen transport in polychaetes?
In vivo studies measuring oxygen dissociation curves under hypoxic conditions (e.g., muddy sediments) paired with ex vivo spectrophotometric analysis of oxygenated vs. deoxygenated states are critical. For example, reduced this compound exhibits a single absorption band, while oxygenated forms show two bands, confirming reversible oxygen binding .
Advanced Research Questions
Q. How can three-dimensional (3D) structural models of this compound be reconstructed, and what insights do they provide?
Cryo-electron microscopy (cryo-EM) in vitreous ice and small-angle X-ray scattering (SAXS) are key. The 3D reconstruction of Eudistylia vancouverii this compound revealed a D6-symmetric hexagonal bilayer (HBL) structure with rotated half-molecules and distinct inter-subunit connections (c1–c4). These models suggest that linker chains (likely chloroheme-deficient) stabilize the quaternary structure . SAXS-derived molecular weights (~2.9 MDa) further validate oligomeric assembly .
Q. How should researchers address contradictions in spectral data across this compound studies?
Discrepancies in absorption band positions (e.g., α-band shifts between 602.5–605.9 nm) may stem from purity levels or experimental conditions (pH, temperature). Standardizing protocols—using crystalline this compound (as in Roche & Fox, 1933) and calibrating spectrometers with reference wavelengths—reduces variability .
Q. What phylogenetic strategies explain the co-occurrence of this compound and hemoglobin in closely related species?
Comparative genomic analysis of globin and linker chain sequences (e.g., Sabella spallanzanii) can identify evolutionary divergence points. For instance, Serpula species exhibit interspecific variability in pigment presence, suggesting adaptive responses to oxygen availability . RNA-seq or cDNA library screening (as in Table II of ) is recommended to trace gene expression patterns .
Q. How do low-density regions in this compound’s SAXS models impact functional interpretations?
SAXS models with inhomogeneous density distributions suggest flexible subunit interfaces critical for oxygen binding. Template-based modeling (e.g., using DAMMIN software with cryo-EM templates) locates these regions, revealing potential sites for heme accessibility or allosteric regulation .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound purification and characterization?
- Purification : Ultracentrifugation (sedimentation velocity analysis) isolates the major ~3.5 MDa complex .
- Characterization : Combine SDS-PAGE (for subunit analysis), IEF (pI determination), and circular dichroism (secondary structure validation) .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail rigor, including supplementary materials for raw data .
Q. How can contradictory phylogenetic distributions of this compound be resolved?
Multi-locus sequence typing (MLST) of annelid species with/without this compound, paired with ecological niche modeling (e.g., oxygen gradients in habitats), clarifies evolutionary pressures. For example, Spirorbis species’ pigment absence correlates with sedentary lifestyles requiring less oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
